REACTION_CXSMILES
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CN(CCN(C)C)C.[Li]CCCC.[C:14]([O:18][C:19](=[O:28])[NH:20][C:21]1[CH:22]=[N:23][C:24]([Cl:27])=[CH:25][CH:26]=1)([CH3:17])([CH3:16])[CH3:15].[I:29]I>C1COCC1>[C:14]([O:18][C:19](=[O:28])[NH:20][C:21]1[CH:22]=[N:23][C:24]([Cl:27])=[CH:25][C:26]=1[I:29])([CH3:17])([CH3:15])[CH3:16]
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(NC=1C=NC(=CC1)Cl)=O
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Name
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|
Quantity
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170 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Type
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CUSTOM
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Details
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the mixture was stirred for 0.5 h at this temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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to stir for 1 h at −78° C
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Duration
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1 h
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Type
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WAIT
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Details
|
After 1 h
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Duration
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1 h
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Type
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CUSTOM
|
Details
|
the reaction was quenched with sat. aqueous NH4Cl (300 mL)
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Type
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CUSTOM
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Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with ethyl acetate (150 mL×3)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over anhydrous Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated under the reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (Petroleum ether/Ethyl acetate, 10/1)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC=1C=NC(=CC1I)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 22.7% | |
YIELD: CALCULATEDPERCENTYIELD | 22.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |